molecular formula C18H19ClN6 B6443062 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548977-65-5

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6443062
CAS No.: 2548977-65-5
M. Wt: 354.8 g/mol
InChI Key: LWKMDXBLHWANEW-UHFFFAOYSA-N
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Description

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This is achieved by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst to form 1-(2-chlorophenyl)piperazine.

    Formation of the Pyrimidine Intermediate: The next step involves the synthesis of the pyrimidine intermediate. This is done by reacting 2-methylimidazole with a suitable pyrimidine precursor under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the piperazine and pyrimidine intermediates. This is typically achieved through a nucleophilic substitution reaction, where the piperazine intermediate is reacted with the pyrimidine intermediate in the presence of a base to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases, including neurological disorders and cancer.

    Pharmacology: Research has focused on the compound’s interactions with biological targets, such as receptors and enzymes. It is investigated for its potential to modulate biological pathways and produce therapeutic effects.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.

    Industrial Applications: In the chemical industry, the compound is explored for its potential use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound binds to these targets and modulates their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)piperazine: This compound shares the piperazine ring with a 2-chlorophenyl group but lacks the pyrimidine and imidazole moieties.

    2-methylimidazole: This compound contains the imidazole ring with a methyl group but lacks the piperazine and pyrimidine moieties.

    Pyrimidine derivatives: Various pyrimidine derivatives may share structural similarities but differ in their substituents and overall chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMDXBLHWANEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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